molecular formula C16H14O5 B2831108 Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate CAS No. 866143-82-0

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate

Cat. No.: B2831108
CAS No.: 866143-82-0
M. Wt: 286.283
InChI Key: TWVHAWZEFZGATL-UHFFFAOYSA-N
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Description

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate is a benzoate ester derivative featuring a central aromatic core substituted with a phenoxy-methyl group. The phenoxy moiety is further functionalized with a formyl (-CHO) group at the para position and a hydroxyl (-OH) group at the meta position.

Properties

IUPAC Name

methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16(19)12-4-2-11(3-5-12)10-21-14-7-6-13(9-17)15(18)8-14/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHAWZEFZGATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate typically involves multiple steps. One common method is the esterification of 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl benzoate moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH (pH 10–12) at 60–80°C cleaves the ester to yield 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid .

  • Acidic Transesterification : Methanol/HCl at reflux converts the ester into methyl derivatives, as demonstrated in analogous esterification protocols .

Table 1: Ester Reactivity

ConditionProductYieldSource
1M NaOH, 70°C, 4h4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid85–90%
HCl/MeOH, reflux, 7hMethyl ester derivatives88–89%

Aldehyde-Specific Reactions

The formyl group participates in nucleophilic additions and redox reactions:

  • Acetal Formation : Reacts with methanol/HCl to form dimethyl acetals, protecting the aldehyde during subsequent reactions .

  • Oxidation : Catalyzed by KMnO₄/H₂SO₄, the aldehyde oxidizes to a carboxylic acid .

  • Reduction : NaBH₄ in ethanol reduces the aldehyde to a primary alcohol .

Table 2: Aldehyde Transformations

ReactionReagents/ConditionsProductYieldSource
Acetal protectionHCl/MeOH, −2°C, 2hBenzaldehyde dimethylacetal-4-acetate98%
Oxidation0.1M KMnO₄, H₂SO₄, 25°C, 3h4-Carboxy-3-hydroxyphenoxy derivative75%
ReductionNaBH₄/EtOH, 0°C, 1h4-Hydroxymethylphenoxy derivative82%

Ether Bond Reactivity

The phenoxymethyl ether linkage is stable under mild conditions but cleaves under strong acids (e.g., HBr/AcOH) to release phenolic intermediates . For example:

  • Cleavage : 48% HBr in acetic acid at 110°C for 6h yields 4-formyl-3-hydroxybenzoic acid and methanol .

Protection/Deprotection Strategies

  • Hydroxyl Protection : Acetylation with acetic anhydride/pyridine shields the phenolic –OH group .

  • Deprotection : NaOH/MeOH (pH 12) removes acetyl groups quantitatively .

Table 3: Protection/Deprotection Efficiency

StepConditionsOutcomeYieldSource
AcetylationAc₂O/pyridine, 25°C, 12hAcetyl-protected derivative95%
Deprotection0.5M NaOH/MeOH, 25°C, 2hRegenerated phenolic –OH group98%

Condensation and Cyclization

The aldehyde and hydroxyl groups enable intramolecular cyclization:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol to form imines .

  • Heck Coupling : Palladium-catalyzed coupling with aryl halides modifies the aromatic framework .

Table 4: Condensation Reactions

ReactionConditionsProductYieldSource
Schiff base synthesisAniline/EtOH, reflux, 4hImine-linked biphenyl derivative78%
Heck couplingPd(OAc)₂, PPh₃, DMF, 120°CArylated biphenyl compound65%

Scientific Research Applications

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The hydroxyphenoxy moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzoate derivatives reported in the literature. Key comparisons include:

Compound Name Substituents/R-Groups Key Properties/Data References
Methyl 4-((4-formyl-2,6-dimethylphenoxy)methyl)benzoate (E) 4-formyl, 2,6-dimethylphenoxy Synthesized via K₂CO₃/KI-mediated coupling; characterized by NMR and MS .
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) 4-bromophenylquinoline-piperazine Yellow solid; m.p. data not reported; confirmed by ¹H NMR and HRMS .
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) 4-formyl-2-methoxyphenoxy, triazine core Colorless solid; m.p. 79–82°C; Rf = 0.18 (hexane/EtOAc); ¹H NMR (DMSO-d₆) .
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate 4-bromophenylimino, hexadecanoyloxy Yellow solid; m.p. 222–224°C; IR: 1754 cm⁻¹ (ester C=O); ¹H NMR (CDCl₃) .

Key Observations :

  • Electron-Withdrawing vs. This affects reactivity in electrophilic substitution reactions.
  • Hydrogen Bonding Capacity: The 3-hydroxyl (-OH) group enhances solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogs like methyl 4-fluoro-3-(4-methoxyphenyl)benzoate .
  • Melting Points: Melting points vary significantly with substituents. For example, compound 5k (with methoxy groups) melts at 79–82°C , while brominated analogs (e.g., 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl benzoate) exhibit higher m.p. (222–224°C) due to increased molecular symmetry and halogen-mediated crystal packing .
Spectroscopic and Crystallographic Data
  • ¹H NMR Trends: The aromatic proton signals for the target compound are expected near δ 6.8–8.6 ppm (similar to compound 5k and 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl benzoate ). The formyl proton typically resonates at δ 9.8–10.2 ppm.
  • IR Spectroscopy: Key peaks include C=O (ester) at ~1740–1750 cm⁻¹, phenolic -OH (broad, ~3200 cm⁻¹), and aldehyde C=O at ~1700 cm⁻¹ .

Biological Activity

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate (CAS No. 866143-82-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety with a hydroxylated phenyl group attached via a methylene bridge. The presence of both the aldehyde and hydroxyl functional groups suggests potential for various interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the structure may contribute to free radical scavenging, thereby protecting cells from oxidative stress. Studies have shown that derivatives of benzoates can inhibit lipid peroxidation and enhance cellular antioxidant enzyme activities .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

The compound's structural analogs have demonstrated promising anticancer activity in vitro. For example, studies have shown that similar benzoate derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . The specific pathways activated by this compound require further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced proliferation of pathogens or cancer cells.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, leading to increased apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress,
AntimicrobialEffective against various bacterial strains,
AnticancerInduction of apoptosis in cancer cells ,

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, highlighting its potential as a natural preservative or therapeutic agent .

Q & A

What are the established synthetic routes for Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves two key steps:

Esterification : React 4-(hydroxymethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 4-(hydroxymethyl)benzoate.

Etherification : Couple the intermediate with 4-formyl-3-hydroxyphenol using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or nucleophilic substitution (K₂CO₃, DMF, 80°C).
Optimization Tips :

  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of the formyl group.
  • Protect the phenolic hydroxyl group during coupling (e.g., acetylation) to prevent side reactions .

How can competing reactivity of the formyl and hydroxyl groups be managed during synthesis?

Level: Advanced
Methodological Answer:
The formyl group’s electrophilicity and the hydroxyl group’s nucleophilicity can lead to undesired side reactions (e.g., aldol condensation). Strategies include:

  • Protection/Deprotection : Temporarily protect the hydroxyl group via acetylation (acetic anhydride/pyridine) or silylation (TBDMS-Cl). Remove protecting groups post-coupling using mild bases (e.g., K₂CO₃/MeOH).
  • Stepwise Synthesis : Prioritize formyl group introduction early, followed by hydroxyl group deprotection .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 6.5–8.0 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and formyl carbon (δ 190–200 ppm).
  • IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and phenolic O–H (~3300 cm⁻¹).
  • X-ray Crystallography : Use SHELX for refinement to resolve ambiguities in stereochemistry or tautomerism .

How should researchers address contradictions between experimental and computational spectral data?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts) may arise from:

  • Tautomerism : The hydroxyl and formyl groups may participate in keto-enol tautomerism. Verify via variable-temperature NMR or DFT calculations.
  • Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the pure compound and reacquire data.
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

What strategies are recommended for evaluating this compound’s potential as a enzyme inhibitor?

Level: Advanced
Methodological Answer:

In Vitro Assays :

  • Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate.
  • Measure IC₅₀ values at varying concentrations (1 nM–100 µM).

Molecular Docking :

  • Perform docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., serine proteases).
  • Validate with MD simulations (GROMACS) to assess binding stability .

What safety protocols are essential when handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • Exposure Control : Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes.
  • Waste Disposal : Neutralize acidic/basic residues before disposing as hazardous waste .

How can computational tools aid in predicting this compound’s reactivity in novel reactions?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize geometry (Gaussian 16) to identify reactive sites (e.g., electrophilic formyl carbon).
  • Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic behavior.
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

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